rac (8-羟基喹啉-3-基)丙氨酸二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

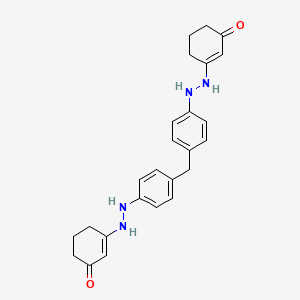

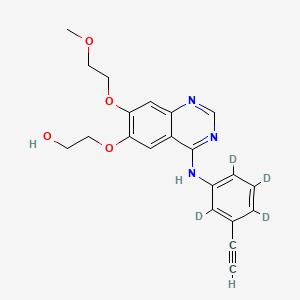

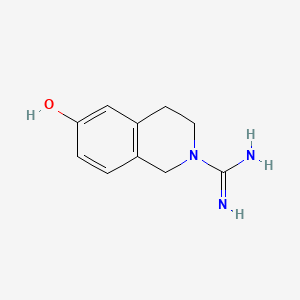

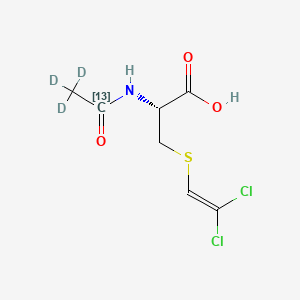

“rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is a compound with the molecular formula C12H14Cl2N2O3 . It is used in the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe .

Molecular Structure Analysis

The molecular structure of “rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is characterized by the presence of a hydroxyquinoline group attached to an alanine residue . The InChI string of the compound isInChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H . Physical And Chemical Properties Analysis

The molecular weight of “rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is 305.15 g/mol . It has 5 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 304.0381477 g/mol . The topological polar surface area is 96.4 Ų . The heavy atom count is 19 .科学研究应用

合成和立体化学

- 已经探索了与rac (8-羟基喹啉-3-基)丙氨酸二盐酸盐相关的氨基醇的合成和立体化学。通过对NMR和IR光谱的详细分析,确定了这些化合物的相对构型(Grethe, Uskokovice, Williams, & Brossi, 1967)。

金属离子螯合性质

- rac (8-羟基喹啉-3-基)丙氨酸二盐酸盐已被用作金属离子螯合氨基酸。它被遗传编码到大肠杆菌中,以促进其融入蛋白质,从而利用重金属进行相位测定以确定蛋白质结构。这对设计具有新结构和功能的金属蛋白质,包括荧光传感器(Lee, Spraggon, Schultz, & Wang, 2009),具有重要意义。

人工金属酶设计

- 该化合物已被用于设计人工金属酶。当引入到乳酸球菌多药耐药调控蛋白(LmrR)中时,它已经展示了与CuII和ZnII等各种金属离子有效结合的能力。这展示了它在催化不对称反应和模拟天然金属酶活性方面的潜力(Drienovská, Scheele, Gutiérrez de Souza, & Roelfes, 2020)。

生物物理探测

- 已经注意到它在生物物理研究中的应用,因为它由于其金属离子螯合性质而作为探针。在结构生物学和酶学的背景下,金属离子发挥着关键作用(Lee et al., 2009),这一方面具有重要意义。

超分子化学

- 该化合物的衍生物已应用于超分子化学领域。这包括开发新的超分子传感器、发光装置或自组装聚集体,利用8-羟基喹啉基团的独特性质(Albrecht, Fiege, & Osetska, 2008)。

作用机制

Target of Action

It is used in the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe . This suggests that it may interact with various proteins depending on the specific experimental setup.

Mode of Action

The compound forms highly stable complexes with various transition metal ions and lanthanides . This property allows it to serve as an excellent probe for paramagnetic relaxation enhancement (PRE) NMR experiments . The mode of action of this compound is primarily through its ability to chelate metal ions, which can then be used to influence the magnetic properties of proteins for NMR studies .

Result of Action

The result of the action of this compound is the generation of PRE NMR data, which can provide long-range distance measurements (>10 Å) in proteins . This can be particularly useful in the structural determination of proteins.

属性

IUPAC Name |

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXMKIPAOEJMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)